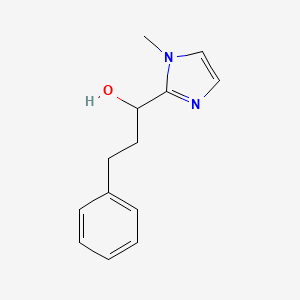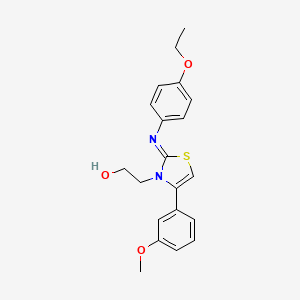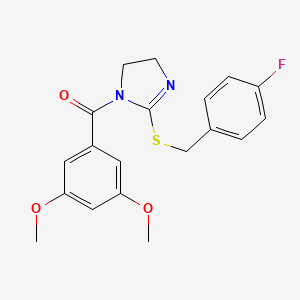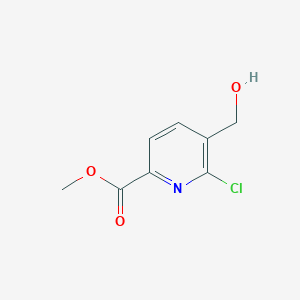
1-(1-metil-1H-imidazol-2-il)-3-fenilpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol is a compound that features an imidazole ring substituted with a methyl group at the 1-position and a phenylpropanol group at the 3-position. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Aplicaciones Científicas De Investigación
1-(1-Methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withGlycylpeptide N-tetradecanoyltransferase 1 in humans and yeast .
Mode of Action
This could result in alterations to cellular processes, potentially influencing cell growth, differentiation, or survival .
Biochemical Pathways
Given its potential target, it may influence pathways related to protein modification and cellular signaling .
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption . The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its potential target, it may influence cellular processes such as protein modification and signaling, which could have downstream effects on cell growth, differentiation, or survival .
Métodos De Preparación
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol typically involves the reaction of 1-methyl-1H-imidazole with a suitable phenylpropanol derivative. One common method is the Grignard reaction, where 2-formyl-1-methyl-1H-imidazole is reacted with phenylmagnesium bromide to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(1-Methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides
Comparación Con Compuestos Similares
1-(1-Methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol can be compared with other imidazole derivatives, such as:
1-Methyl-1H-imidazol-2-yl)methanol: Similar structure but with a methanol group instead of a phenylpropanol group.
2-Acyl-1-methyl-1H-imidazoles: Differ in the acyl group attached to the imidazole ring.
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: Contain a fused thiadiazole ring. The uniqueness of 1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(1-methylimidazol-2-yl)-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-10-9-14-13(15)12(16)8-7-11-5-3-2-4-6-11/h2-6,9-10,12,16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSZXGMRUDDAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2479055.png)


![3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2479062.png)
![1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2479063.png)
![4-Methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2479064.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2479067.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2479069.png)


![2-ethoxy-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2479075.png)


